N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine
Brand Name: Vulcanchem
CAS No.: 152155-79-8
VCID: VC21137286
InChI: InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1
SMILES: CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine

CAS No.: 152155-79-8

Cat. No.: VC21137286

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine - 152155-79-8

Specification

CAS No. 152155-79-8
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name (2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid
Standard InChI InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1
Standard InChI Key VNJQKYBUNWVPHD-NSHDSACASA-N
Isomeric SMILES CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O
SMILES CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O

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